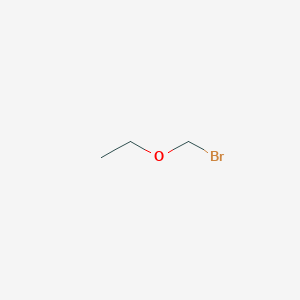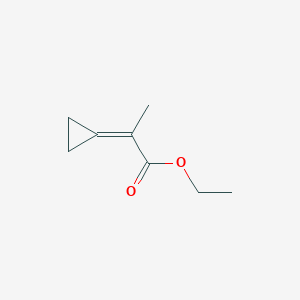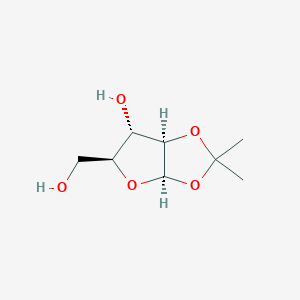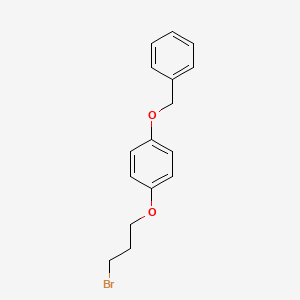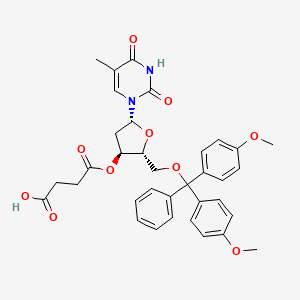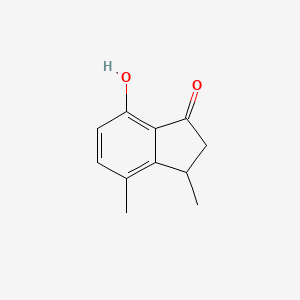
7-羟基-3,4-二甲基茚-1-酮
描述
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 7-hydroxy-6-formylchromones, which share a similar hydroxy and carbonyl functional group arrangement with 7-Hydroxy-3,4-dimethylindan-1-one, is achieved through the Duff reaction and subsequent steps involving hexamethylenetetramine and glacial acetic acid at reflux . This suggests that the synthesis of 7-Hydroxy-3,4-dimethylindan-1-one could also involve strategic functional group manipulations and protective group strategies.
Molecular Structure Analysis
X-ray and IR data are crucial in determining the structure and conformation of synthesized compounds. For example, the tautomer imine N-oxide hydrochloride was characterized using X-ray and IR data, which helped deduce its conformation . Similarly, the structure of a rearranged product was confirmed by X-ray analysis . These techniques would be essential in analyzing the molecular structure of 7-Hydroxy-3,4-dimethylindan-1-one to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical behavior of similar compounds indicates selective reactivity at certain functional groups. For instance, the hemiacetal group in a related compound reacted chemoselectively in the presence of TiCl4, leading to substitution products . This implies that the hydroxy group in 7-Hydroxy-3,4-dimethylindan-1-one might also exhibit selective reactivity, potentially leading to targeted chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 7-Hydroxy-3,4-dimethylindan-1-one can be inferred from related compounds. For example, the fluorescent properties of 7-dimethylamino-1,4-benzoxazin-2-ones suggest that 7-Hydroxy-3,4-dimethylindan-1-one might also exhibit fluorescence due to the presence of aromatic systems and electron-donating groups . Additionally, the solubility, melting point, and stability of the compound could be predicted based on the behavior of structurally similar compounds under various conditions.
科学研究应用
Cannabinoid Receptor Probe: Devane等人(1992年)的研究发现,与7-羟基-3,4-二甲基茚-1-酮相关的化合物,即7-羟基-Δ6-四氢大麻酚,表现出高效作为大麻类物质。这种化合物在氢化后被用作探测大麻素受体,表现出高结合亲和力,表明其在大麻素受体研究中的潜在用途 (Devane et al., 1992)。
化学合成和结构分析: Yamada等人(2003年)报道了羟基-2,3-二甲基吲哚的首次制备及其在大气氧气下迅速转化为另一化合物,3-羟基-2,3-二甲基-3H-吲哚N-氧化物。通过X射线晶体学分析进行了结构确定。这些研究有助于理解相关化合物的化学反应和分子结构 (Yamada et al., 2003)。
食品中的风味成分: 根据Zabetakis等人(1999年)的研究,与7-羟基-3,4-二甲基茚-1-酮结构相似的二甲基-4-羟基-2H-呋喃-3-酮是许多水果和烘焙食品中的关键风味成分。他们的综述涵盖了应用于该化合物衍生物的分析和有机方法,它们的合成和生物合成 (Zabetakis et al., 1999)。
- -羟基吡啶-4-酮,探讨了其与铜形成络合物的能力。这项研究对于理解类似化合物与铜等重要元素的相互作用具有重要意义,这可能对药物化学和金属离子络合物研究产生影响 (El-Jammal et al., 1994)。
人体代谢和生物监测: Stoeckelhuber等人(2017年)研究了与7-羟基-3,7-二甲基-1-辛醛类似的化合物7-羟基-3,7-二甲基-1-辛醛的人体代谢和排泄动力学。这项研究对于理解类似化合物的代谢途径和潜在的生物监测应用至关重要 (Stoeckelhuber et al., 2017)。
环境暴露分析: Pluym等人(2020年)对7-羟基-3,7-二甲基-1-辛醛的研究侧重于其作为合成香精的用途,以及开发人体生物监测方法来评估暴露情况。这项研究突显了监测类似化学化合物的环境暴露的重要性 (Pluym et al., 2020)。
荧光探针开发: Kimuro等人(2017年)合成了3-亚甲基异吲哚-1-酮的7-羟基衍生物,展示了类似化合物在开发荧光探针方面的潜力。这种探针可用于监测水环境,表明它们在环境感知和分析中的应用 (Kimuro et al., 2017)。
属性
IUPAC Name |
7-hydroxy-3,4-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXUYFRRQUTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456873 | |
| Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3,4-dimethylindan-1-one | |
CAS RN |
53005-72-4 | |
| Record name | 7-hydroxy-3,4-dimethylindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

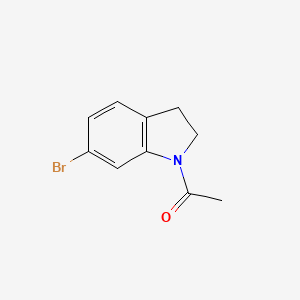
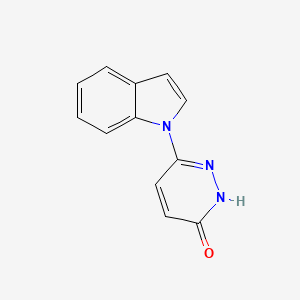
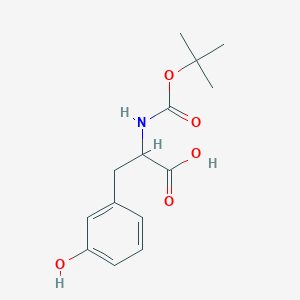
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
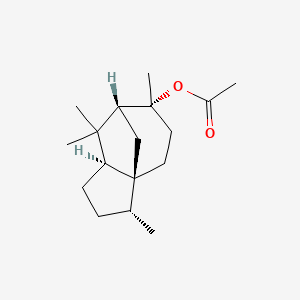
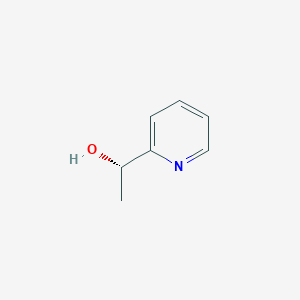
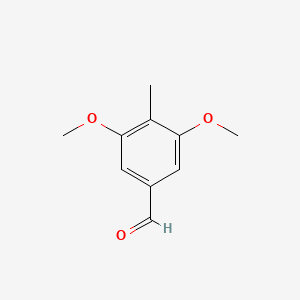
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
